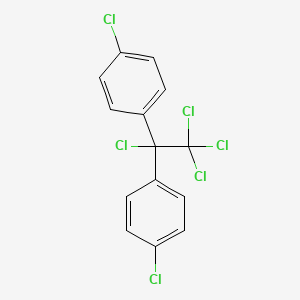

Tetrachloro DDT

説明

Historical Context of Dichlorodiphenyltrichloroethane Analogs in Environmental Science

DDT was first synthesized in 1874, but its potent insecticidal properties were not discovered until 1939 by Paul Hermann Müller wikipedia.orgosu.edu. Following World War II, DDT was widely adopted for its effectiveness against insect-borne diseases like malaria and typhus, as well as for agricultural pest control wikipedia.orgorst.edujesoc.com. Its broad-spectrum efficacy, relatively low cost, and persistence made it a seemingly ideal solution for public health and agricultural challenges orst.edujesoc.com. However, by the 1960s, mounting scientific evidence, notably highlighted by Rachel Carson's seminal book "Silent Spring" (1962), began to reveal the widespread environmental damage caused by DDT wikipedia.orgjesoc.com. The persistence of DDT and its metabolites, their tendency to bioaccumulate in fatty tissues, and their adverse effects on wildlife, particularly birds (e.g., eggshell thinning), led to growing public and scientific concern wikipedia.orgorst.eduorst.edunih.govcymitquimica.com. This historical context laid the groundwork for dedicated environmental research into organochlorine pesticides and their long-term ecological consequences.

Rationale for Dedicated Research on Tetrachloro-DDT

The rationale for dedicated research on DDT, often referred to in this context as "Tetrachloro-DDT" due to its chlorinated nature, stems from its remarkable environmental persistence and its widespread dissemination. DDT and its primary metabolites, DDE (Dichlorodiphenyldichloroethylene) and DDD (Dichlorodiphenyldichloroethane), are highly stable compounds that resist complete degradation by microorganisms and natural processes cdc.govwho.inttandfonline.comnih.gov. The soil half-life of DDT can range from 2 to 15 years, and in aquatic environments, it can extend to approximately 150 years wikipedia.orgorst.eduorst.eduwho.int. This persistence, coupled with its lipophilic nature, leads to bioaccumulation in organisms and biomagnification up the food chain orst.edunih.govcymitquimica.comwho.intnih.govresearchgate.net. Consequently, understanding the environmental fate, transport, and impact of DDT and its derivatives is crucial for assessing ecological risks and informing remediation strategies. Research is also driven by the fact that despite bans in many countries, DDT is still used in some regions for disease vector control, necessitating ongoing monitoring and impact assessment orst.edujesoc.comnih.govwho.int.

Scope and Research Objectives

Environmental research concerning DDT and its related compounds, including the focus on "Tetrachloro-DDT," encompasses several key objectives:

Environmental Fate and Transport: Investigating how DDT and its metabolites move through different environmental compartments (soil, water, air, sediment) and how they are transformed or degraded wikipedia.orgcdc.govwho.inttandfonline.comcdc.gov. This includes understanding processes like volatilization, runoff, photolysis, and biodegradation wikipedia.orgcdc.govtandfonline.com.

Persistence and Bioaccumulation: Quantifying the persistence of DDT and its metabolites in various environmental media and assessing their potential to accumulate in living organisms and biomagnify through food webs orst.edunih.govcymitquimica.comwho.intnih.govresearchgate.netcdc.gov.

Degradation Pathways and Bioremediation: Elucidating the microbial and chemical pathways involved in the breakdown of DDT and its metabolites and exploring bioremediation strategies using microorganisms or plants to clean up contaminated sites cdc.govtandfonline.comnih.govtandfonline.comslu.seipb.ac.id.

Environmental Monitoring and Risk Assessment: Establishing baseline concentrations of DDT and its metabolites in environmental samples (soil, water, air, biota) and wildlife, and assessing the associated ecological risks cdc.govwho.intcdc.govunep.orgnih.govnih.gov.

Isomer-Specific Analysis: Differentiating between the various isomers of DDT (e.g., p,p'-DDT and o,p'-DDT) and their metabolites, as these can exhibit different environmental behaviors and toxicities wikipedia.orgresearchgate.netwho.int.

Research Findings and Data

Extensive research has been conducted on the environmental behavior and impact of DDT and its metabolites. Key findings and data illustrate its persistence and widespread presence.

Environmental Persistence and Half-Lives

DDT is characterized by its significant persistence across various environmental matrices. The half-life of DDT in soil can vary widely depending on conditions, ranging from approximately 2 to 15 years in temperate regions, with some studies reporting up to 30 years wikipedia.orgorst.eduorst.edunih.govcdc.govepa.gov. In tropical soils, the half-life can be shorter, ranging from 3 to 7 months nih.gov. In aquatic environments, DDT's half-life is considerably longer, estimated to be around 150 years wikipedia.orgorst.edu. Its primary metabolites, DDE and DDD, are also highly persistent, with DDE often being more recalcitrant to degradation than the parent compound cdc.govtandfonline.comnih.gov. For instance, the half-life of p,p'-DDE in humans is reported to be around 5.7 years, and in some soil conditions, DDE concentrations have remained unchanged for over 20 years nih.gov.

Environmental Concentrations and Distribution

Despite being banned for agricultural use in many countries decades ago, DDT and its metabolites continue to be detected in environmental samples globally. Residues have been found in soils, sediments, surface waters, and even in remote regions due to long-range atmospheric transport wikipedia.orgwho.intcdc.govunep.orgepa.gov. Studies have shown declining concentrations in environmental media and biota since the bans were implemented, but residual levels remain a concern cdc.govunep.orgepa.gov. For example, DDT concentrations in lake sediments have decreased significantly since the 1960s and 1970s, but residues are still present in European soils and Spanish rivers wikipedia.orgcdc.gov. Human milk and blood samples also continue to show detectable levels of DDT and its metabolites, reflecting long-term exposure, although concentrations have generally declined who.intcdc.govunep.orgnih.gov.

Degradation Pathways and Bioremediation Potential

DDT undergoes degradation through various processes, including volatilization, runoff, photolysis, and biodegradation wikipedia.orgcdc.govtandfonline.com. Biodegradation is a key pathway, primarily leading to the formation of DDE under aerobic conditions and DDD under anaerobic conditions cdc.govtandfonline.comcdc.govacs.org. Various microorganisms, including bacteria and fungi (e.g., white rot fungi), have demonstrated the ability to degrade DDT and its metabolites cdc.govtandfonline.comtandfonline.comslu.seipb.ac.id. Research is ongoing to harness these capabilities for bioremediation of contaminated sites, with strategies including the introduction of specific microbial strains or the manipulation of environmental conditions to enhance degradation rates tandfonline.comtandfonline.comslu.se.

Isomeric Composition and Environmental Behavior

Structure

3D Structure

特性

IUPAC Name |

1-chloro-4-[1,2,2,2-tetrachloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl6/c15-11-5-1-9(2-6-11)13(17,14(18,19)20)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQCINXYMZALAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189134 | |

| Record name | alpha-Chloro-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-45-9 | |

| Record name | Chlorine-DDT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloro DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Chloro-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHLORO DDT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21NVG7T517 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Environmental Occurrence and Distribution

Global and Regional Environmental Concentrations

The persistence of Tetrachloro-DDT (p,p'-DDT) and its primary metabolites, DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), results in their continued detection in various environmental compartments worldwide. cdc.govnih.gov

DDT enters the atmosphere through volatilization from contaminated soil and water surfaces and via atmospheric spraying in regions where its use continues. cdc.govnih.gov In the atmosphere, it exists in both the vapor phase and adsorbed to particulate matter, with approximately 50% in each phase. cdc.gov The vapor-phase p,p'-DDT reacts with photochemically produced hydroxyl radicals, with an estimated half-life of about 37 hours. cdc.gov

However, when adsorbed to particulate matter, DDT is shielded from rapid photooxidation, allowing for long-range atmospheric transport. cdc.gov This process, often termed 'global distillation,' involves the repeated cycle of volatilization in warmer regions and deposition in cooler climates, leading to the accumulation of DDT and its metabolites in polar regions like the Arctic and Antarctic. cdc.gov This mechanism contributes to its status as a ubiquitous global contaminant, found far from its original sources. cdc.govpolyu.edu.hk

DDT enters aquatic systems through runoff from contaminated soils, atmospheric deposition, and direct application for vector control. cdc.govnih.gov Due to its low water solubility and high affinity for particulate matter, it readily adsorbs to suspended solids and sediments in water bodies. cdc.gov

Concentrations of DDT in aquatic systems vary significantly by location and historical usage. In the United States, a study of surface waters between 1964 and 1968 recorded a maximum concentration of 0.84 µg/L for a DDT-related compound. who.int In contrast, average concentrations in Germany were significantly lower, around 10 ng/L. who.int However, in some African countries where DDT is still used for malaria control, concentrations can be much higher. A review of studies in Africa found DDT concentrations ranging from non-detectable levels to as high as 81.2 µg/L, with 35% of the studies reporting levels that surpassed the World Health Organization (WHO) drinking water guideline of 1 µg/L. malariaworld.org The highest concentrations were reported in South Africa (81.2 µg/L) and Egypt (5.62 µg/L). malariaworld.org

Reported Concentrations of DDT in Aquatic Systems

| Location | Time Period | Concentration Range | Reference |

|---|---|---|---|

| United States (Surface Waters) | 1964–1968 | Up to 0.84 µg/L | who.int |

| Germany | - | Average of 10 ng/L | who.int |

| African Countries (Various Water Sources) | - | Non-detectable to 81.2 µg/L | malariaworld.org |

| Ethiopia (Surface Waters) | - | Non-detectable to 700 ng/L | nih.gov |

Soil and sediment act as major sinks for DDT in the environment. cdc.gov Due to its strong adsorption to organic matter and soil particles, DDT is highly persistent in these matrices, with a soil half-life ranging from 2 to 15 years. cdc.govorst.edu This persistence leads to long-term contamination of agricultural lands and aquatic sediments. ca.gov

Concentrations in soil can be particularly high in areas of intensive historical use or near manufacturing facilities. For example, a study around an abandoned DDT factory found soil concentrations ranging from 558.36 ± 0.71 to 780.41 ± 0.54 µg/g, and drain sediment levels as high as 1631.70 ± 0.61 µg/g. researchgate.net The study noted that the concentration of p,p'-DDT decreased with increasing depth and distance from the factory site. researchgate.net In less contaminated areas, such as Lake Piediluco in Italy, sediment concentrations of DDT and its metabolites were found to range from 0.301 to 8.185 ng/g dry weight. mdpi.com

Concentrations of p,p'-DDT in Soil and Sediment

| Location/Matrix | Concentration Range | Reference |

|---|---|---|

| Soil near abandoned DDT factory | 558.36 - 780.41 µg/g | researchgate.net |

| Drain sediments near abandoned DDT factory | 388.58 - 1631.70 µg/g | researchgate.net |

| Lake Piediluco, Italy (Sediments) | 0.301 - 8.185 ng/g d.w. (DDTs) | mdpi.com |

Spatial and Temporal Trends of Environmental Presence

The environmental presence of DDT has shown distinct trends over time and varies significantly across different geographical regions.

Following the widespread bans on its use in the 1970s in many countries, long-term monitoring studies have generally shown a decline in DDT concentrations in various environmental media. cdc.gov For example, the concentration of DDT in lake sediments in the United States decreased by 93% between 1965 and 1994. cdc.gov Similarly, a 70% decline was observed in silt loam between 1960 and 1980. cdc.gov These trends indicate a gradual, albeit slow, environmental recovery in regions where DDT is no longer used.

Despite the general declining trend in many parts of the world, significant geographic variability exists. nih.gov Hotspots of DDT contamination are typically found in two types of locations: areas where DDT is still used for vector control and sites of historical manufacturing and disposal. nih.govbeyondpesticides.org

Countries in Africa, Asia, and South America that continue to use DDT for malaria control exhibit higher environmental concentrations. nih.govmalariaworld.orgorst.edu For instance, elevated levels of DDT are found in soil and water in South Africa, where it was reintroduced for malaria vector control in 2000. nih.govmalariaworld.org

Significant hotspots also exist due to historical industrial activities. A major example is the Palos Verdes Shelf off the coast of California, where the Montrose Chemical Corporation discharged massive quantities of DDT manufacturing waste from the 1940s to the 1970s. beyondpesticides.org This has resulted in some of the highest recorded concentrations of DDT in the world in the deep ocean sediment of the Southern California Bight, creating a long-lasting source of contamination for the marine food web. beyondpesticides.org Recent studies continue to find widespread DDT contamination in the sediment and biota of this area, indicating that deep ocean sediment may be a persistent source of DDT to the marine ecosystem. beyondpesticides.org

Iii. Environmental Fate and Transport Mechanisms

Persistence and Environmental Half-Life Dynamics

Organochlorine compounds like DDT are generally characterized by their resistance to degradation, contributing to their long-term presence in the environment. The stability of carbon-carbon and carbon-hydrogen bonds within their molecular structure makes them less susceptible to breakdown via hydrolysis or microbial activity bioline.org.br.

Inter-Compartmental Partitioning Dynamics

The partitioning behavior of Tetrachloro DDT is largely dictated by its hydrophobic nature, a characteristic shared with other organochlorine compounds. This property leads to low water solubility and high solubility in organic solvents and lipids smolecule.comsolubilityofthings.comwikipedia.org.

Long-Range Atmospheric Transport Pathways

DDT can enter the atmosphere through volatilization from soil and surface water residues, particularly from areas where it was historically used or is still in use cdc.govpops.int. Once airborne, it can be transported globally, a phenomenon driven by its semi-volatile nature and persistence.

The "global distillation" or "Grasshopper effect" describes the process by which semi-volatile compounds like DDT are transported from warmer regions to colder regions, such as the poles and high altitudes cdc.govwikipedia.orgmaine.gov. This process involves:

Volatilization: In warmer climates, DDT residues in soil and water can evaporate into the atmosphere cdc.govwikipedia.org.

Atmospheric Transport: Prevailing winds carry these vapors and associated particles over long distances cdc.govwikipedia.orgmaine.gov.

Cold Condensation: As the air masses move towards cooler regions, the compounds condense out of the vapor phase and are deposited onto surfaces like snow, ice, soil, and water cdc.govpops.intwikipedia.orgmaine.gov.

This cycle of repeated evaporation and condensation, often referred to as "global fractionation," leads to the accumulation of DDT and other POPs in colder regions, even in areas where they were never directly applied pops.intwikipedia.orgmaine.govosti.gov. The relative volatility and degradation rates of different POPs influence their specific latitudinal distribution patterns osti.gov. DDT, being merely volatile and highly persistent, is particularly susceptible to this long-range transport mpg.de.

Once in the atmosphere, DDT is removed through deposition processes, returning it to the Earth's surface cdc.govcsu.edu.

Wet Deposition: This occurs when DDT, either in gaseous form or adsorbed onto atmospheric particles, is incorporated into precipitation such as rain, snow, or fog cdc.govcsu.edueuropa.eu. Small particles carrying DDT can act as cloud condensation nuclei, becoming entrapped in raindrops and subsequently falling to the surface csu.edu. Wet deposition is considered a significant mechanism for removing DDT from the atmosphere cdc.gov.

Dry Deposition: This process involves the gravitational settling of DDT-laden particles or the direct absorption of DDT vapor onto surfaces cdc.govcsu.edu. The rate of dry deposition is influenced by factors such as wind speed, surface characteristics, and the size and properties of the particles to which DDT is adsorbed csu.edu.

These deposition processes contribute to the redistribution of DDT from the atmosphere to terrestrial and aquatic ecosystems cdc.goveuropa.eu.

Hydrological Transport and Sedimentation

DDT enters aquatic ecosystems through various hydrological pathways, including surface runoff from contaminated soils, discharge from wastewater, and atmospheric deposition osti.goveuropa.eumdpi.combioline.org.br.

Hydrological Transport: Due to its low water solubility, DDT primarily associates with particulate organic matter and suspended solids in water bodies mdpi.combioline.org.brresearchgate.netfao.org. Runoff from agricultural lands where DDT was applied can carry contaminated soil particles into streams and rivers mdpi.comfao.orgwa.gov. Groundwater can also contribute to DDT transport, though this is often a slower process wa.gov. The movement of DDT in water is largely dictated by the transport of these sediment-bound particles researchgate.netfao.org.

Sedimentation: In rivers, lakes, and oceans, DDT strongly adheres to suspended particles and organic matter mdpi.combioline.org.brresearchgate.netfao.org. These particles eventually settle to the bottom, accumulating in sediments europa.eumdpi.combioline.org.brresearchgate.netwikipedia.org. Sediments act as significant sinks for DDT, where it can persist for decades due to its recalcitrance to degradation under certain conditions mdpi.combioline.org.brresearchgate.netwikipedia.org. While sediments act as sinks, they can also serve as long-term sources, releasing DDT back into the water column through processes like resuspension, dredging, bioturbation, or changes in environmental conditions europa.eumdpi.comresearchgate.netwikipedia.org.

Physicochemical Properties Influencing DDT's Environmental Fate and Transport

The following table summarizes key physicochemical properties of DDT and its major metabolites that influence their behavior in the environment.

| Property | p,p'-DDT | p,p'-DDE | p,p'-DDD | Unit | Notes |

| Log Octanol-Water Partition Coefficient (Log Kow) | 6.91 | 6.51 | 6.02 | Dimensionless | Indicates high lipophilicity, favoring partitioning into organic matter and fatty tissues. Values can vary significantly in the literature. cdc.govusgs.gov |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | 1.5 x 10⁵ | 5.0 x 10⁴ | 1.5 x 10⁵ | L/kg | Reflects strong adsorption to soil and sediment organic matter, limiting mobility in water. cdc.gov |

| Soil Half-life | 22 days - 30 years | Not specified | Not specified | Days/Years | Demonstrates extreme persistence in soil; highly variable depending on soil type, moisture, temperature, and microbial activity. wikipedia.org |

Compound List:

Tetrachloro DDT (DDT)

DDE (Dichlorodiphenyldichloroethylene)

DDD (Dichlorodiphenyldichloroethane)

Iv. Environmental Degradation and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For p,p'-DDD, the primary abiotic degradation mechanisms are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the case of p,p'-DDD, direct photolysis in aquatic systems is a very slow process. cdc.gov The estimated half-life for the direct photolysis of DDD in water is greater than 150 years. cdc.gov This indicates that sunlight alone has a limited effect on breaking down this compound in aquatic environments.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of p,p'-DDD is generally not considered a significant environmental fate process. cdc.gov The rate of hydrolysis is pH-dependent. At a neutral pH of 7 and a temperature of 25°C, the hydrolysis half-life of p,p'-DDD has been determined to be approximately 28.2 years. guidechem.com Under more acidic conditions (pH 3-5) at 27°C, the half-life is even longer, estimated at 190 years. nih.gov This slow rate of hydrolysis contributes to the persistence of p,p'-DDD in the environment.

Identification of Environmental Transformation Products and Their Fate

The environmental degradation of Tetrachloro DDT, through both biotic and abiotic processes, results in the formation of several transformation products. These products often have their own distinct chemical properties and environmental fates. The most commonly identified and persistent metabolites of DDT are DDE and DDD.

DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) is primarily formed through the dehydrochlorination of DDT, a process that can occur under both aerobic and anaerobic conditions. hilarispublisher.com DDE is highly persistent in the environment and is known to bioaccumulate in fatty tissues of organisms. orst.edu

DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) is typically formed from DDT under anaerobic conditions through reductive dechlorination. hilarispublisher.com Like DDE, DDD is also persistent and can bioaccumulate.

Further degradation of DDE and DDD can lead to the formation of other metabolites, including:

DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene) : Formed from the dechlorination of DDE or the dehydrochlorination of DDD. nih.gov

DDOH (2,2-bis(p-chlorophenyl)ethanol) : Formed through the hydroxylation of DDMU. nih.gov

DDA (bis(p-chlorophenyl)acetic acid) : Formed via the carboxylation of DDOH. nih.gov

The ultimate fate of these transformation products is their slow mineralization to carbon dioxide, water, and inorganic chlorides. nih.gov However, due to their persistence, DDT and its primary metabolites can remain in the environment for many years, with a soil half-life ranging from 2 to 15 years. orst.edu They can also be transported long distances in the atmosphere and are found in ecosystems far from their original points of application. epa.gov

Table of Transformation Products and Their Fate

| Transformation Product | Precursor(s) | Formation Pathway(s) | Environmental Fate |

|---|---|---|---|

| DDE | DDT | Dehydrochlorination | Persistent, bioaccumulative |

| DDD | DDT | Reductive dechlorination | Persistent, bioaccumulative |

| DDMU | DDE, DDD | Dechlorination, Dehydrochlorination | Intermediate in further degradation |

| DDOH | DDMU | Hydroxylation | Intermediate in further degradation |

V. Ecological Bioaccumulation and Biomagnification Dynamics

Bioaccumulation in Aquatic Organisms

Aquatic organisms readily absorb DDT and its metabolites from both the surrounding water and their diet. Due to its low water solubility and high lipid solubility, DDT is efficiently taken up and retained, particularly in lipid-rich tissues.

Bioconcentration Factor (BCF) Derivations in Aquatic Biota

The Bioconcentration Factor (BCF) quantifies the accumulation of a chemical from water into an organism. DDT exhibits high BCF values across various aquatic species, indicating a strong tendency to accumulate from the aquatic environment.

| Organism Group | Compound(s) | BCF Value (Approximate) | Notes | Reference |

| Plankton | DDT & derivatives | 182.5 | Phyto- and zooplankton | nih.gov |

| Rainbow Trout | p,p'-DDT | 12,000 | Steady-state BCF | cdc.gov |

| Crayfish (Gills) | p,p'-DDT | 1.79 | pjoes.com | |

| Crayfish (Muscles) | p,p'-DDT | 1.1 | pjoes.com | |

| General Estimate/Log | p,p'-DDT | 6.91 (log value 4.65) | sfu.ca |

These values highlight the significant potential for DDT to concentrate in aquatic life, even at low environmental concentrations.

Tissue Distribution and Accumulation Kinetics in Aquatic Species

Once absorbed, DDT and its metabolites distribute within an organism, with a notable preference for lipid-rich tissues. The kinetics of accumulation and elimination vary among species and tissues.

In carp (B13450389) (Cyprinus carpio), the gills accumulated the highest concentrations of DDTs, followed by muscle and the gastrointestinal tract researchgate.net. Similarly, black sea breams (Acanthopagrus schlegeli) rapidly accumulated DDTs, with gills and viscera showing particularly high uptake from both aqueous and dietary exposure researchgate.net. In marine mussels (Perna viridis), the hepatopancreas, gills, and remaining tissues were primary sites of DDT accumulation cityu.edu.hk.

Bioaccumulation in Terrestrial Organisms

In terrestrial ecosystems, food is the primary route of DDT exposure for fauna, although uptake from soil and surfaces also occurs.

Soil-to-Biota Accumulation Factors

The transfer of DDT from soil to terrestrial organisms is a critical step in its bioaccumulation pathway. Soil-to-Biota Accumulation Factors (BSAFs) are used to quantify this transfer. DDT readily adsorbs to soils, particularly those with high organic matter content, acting as a long-term source who.intnih.gov.

Vi. Ecotoxicological Implications and Ecological Risk Assessment

Ecotoxicological Endpoints in Non-Human Organisms

Tetrachloro DDT demonstrates a range of adverse effects on non-human organisms, impacting various trophic levels. Its high toxicity, environmental persistence, and tendency to bioaccumulate in fatty tissues result in biological magnification through the food chain, posing a significant threat to top predators. orst.edunih.gov

DDT is highly toxic to aquatic organisms, including fish, invertebrates, and amphibians. orst.edu Its persistence allows it to be washed from landscapes into lakes and rivers, where it settles in sediments and remains biologically available for decades. mcmaster.cawildlife.org Studies of remote lakes have shown that even half a century after being banned, DDT and its breakdown products can persist at levels high enough to cause harmful biological effects. mcmaster.ca

One of the significant impacts observed in aquatic ecosystems is the disruption of food webs. mcmaster.ca For instance, research has linked increased DDT concentrations in lake sediments to a substantial decline in the population of the small water flea Daphnia, a keystone invertebrate species. mcmaster.cawildlife.org The loss of large-bodied, nutritious Daphnia can negatively affect the entire food web, potentially leading to increased algae production and a reduction in available prey for fish. mcmaster.cawildlife.org DDT also bioaccumulates significantly in fish and other aquatic species, with uptake occurring from both water and sediment. orst.edu This accumulation is more pronounced in fattier fish at higher trophic levels. cdc.gov

Table 1: Effects of Tetrachloro DDT on Select Aquatic Organisms

| Organism Group | Observed Effects | References |

|---|---|---|

| Fish | High toxicity; bioaccumulation in fatty tissues; potential for reproductive and neurotoxic effects. | orst.eduorst.edu |

| Aquatic Invertebrates | Decline in populations of key species like Daphnia; shifts in zooplankton communities from large-bodied to smaller organisms. | mcmaster.cawildlife.org |

| Amphibians | Moderate toxicity, with immature or larval stages being more sensitive than adults. | orst.eduorst.edu |

In terrestrial ecosystems, DDT and its primary metabolite, Dichlorodiphenyldichloroethylene (DDE), have had devastating effects, particularly on avian populations. healthandenvironment.orgresearchgate.net The most well-documented impact is eggshell thinning in predatory birds, such as the bald eagle and other raptors. healthandenvironment.orgresearchgate.net DDE interferes with calcium metabolism, leading to the production of eggs with shells so thin they break during incubation, causing widespread reproductive failure and dramatic population declines. orst.edutreehugger.com

DDT is slightly to moderately toxic to birds when ingested. orst.edu For terrestrial mammals, laboratory studies have shown that exposure to DDT can lead to chronic effects on the nervous system, liver, and kidneys. orst.edu Animals exposed to DDT may develop hyperexcitability, tremors, incoordination, and convulsions. orst.edu Because DDT accumulates in fatty tissues, it can be passed up the food chain, leading to high concentrations in predators. orst.edu

Table 2: Ecotoxicological Effects of Tetrachloro DDT on Terrestrial Fauna

| Organism Group | Observed Effects | References |

|---|---|---|

| Birds | Eggshell thinning and reproductive failure (caused by DDE); embryo deaths; population declines in raptors. | healthandenvironment.orgorst.eduresearchgate.net |

| Mammals | Chronic effects on the nervous system, liver, and kidneys (in experimental animals); potential for liver tumors. | orst.eduorst.edu |

| Soil Invertebrates | Bioaccumulation from contaminated soil, facilitating transfer up the food chain. | epa.gov |

The primary mechanism of toxicity for DDT is its action as a neurotoxicant. healthandenvironment.org It interferes with the nervous system by opening sodium ion channels in neurons, causing them to fire spontaneously. healthandenvironment.orgepa.gov This leads to uncontrolled spasms and eventual death in insects. healthandenvironment.orgepa.gov While this is the intended effect for pest control, this neurotoxicity also affects non-target organisms. orst.edu

In addition to its neurotoxic effects, a significant mechanism of ecological harm is its persistence and lipophilicity (fat-solubility). healthandenvironment.org DDT biodegrades very slowly and accumulates in the fatty tissues of organisms. healthandenvironment.orgorst.edu This process of bioaccumulation leads to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. nih.gov As a result, top predators can accumulate dangerously high levels of DDT and its metabolites, even if the concentrations in the surrounding environment are low. orst.edu Furthermore, recent research suggests DDT can cause severe membrane shedding in cells through the release of extracellular vesicles like exosomes and ectosomes, which could contribute to the pathogenesis of various diseases. researchgate.net

Ecological Risk Characterization Methodologies

Ecological risk assessment for compounds like Tetrachloro DDT involves characterizing the potential for adverse effects on ecosystems. dtic.mil This process uses methodologies to compare exposure concentrations with concentrations known to cause harm.

Species Sensitivity Distribution (SSD) is a widely used probabilistic approach in ecological risk assessment to estimate the potential impact of a chemical on a community of species. nomresearch.cnnih.gov The SSD model uses toxicity data from multiple species to create a cumulative distribution function, which describes the variation in sensitivity to a specific contaminant among different species. nih.gov

From an SSD curve, a Hazardous Concentration for 5% of species (HC5) can be derived. nih.gov The HC5 is the concentration of a chemical at which 5% of the species in a given environment are expected to be affected (e.g., experience mortality or reproductive effects). nih.gov This value is often used to establish environmental quality standards or safe concentration limits for chemicals in ecosystems. nih.govepa.gov The construction of an SSD model involves several key steps: acquiring and processing toxicological data, fitting the data to a statistical distribution (such as log-normal or log-logistic), and calculating the HC5. nomresearch.cn

Ecological Serious Risk Concentrations (SRCs) are derived to identify contaminant levels in environmental media (soil, water, sediment) at which serious adverse effects on the ecosystem are expected. openrepository.com The SRCeco represents the environmental concentration where it is anticipated that 50% of the species or ecological processes may be affected. openrepository.com

The derivation of SRCs integrates data on direct ecotoxicity to organisms living in a specific medium, and for persistent and bioaccumulative substances like DDT, it may also consider the risk of secondary poisoning to predators. openrepository.com The process involves a thorough evaluation of available ecotoxicity data (both acute and chronic) for a range of relevant species. openrepository.com These values are crucial for risk management decisions, such as determining the need for remediation of contaminated sites. researchgate.net The United States Environmental Protection Agency (EPA) has developed Ecological Soil Screening Levels (Eco-SSLs) for DDT and its metabolites, which are concentrations in soil considered protective of ecological receptors like plants, soil invertebrates, birds, and mammals. epa.gov These screening levels are intended to identify contaminants that may require further site-specific risk assessment. epa.gov

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Dichlorodiphenyltrichloroethane | DDT |

| Dichlorodiphenyldichloroethylene | DDE |

| 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane | DDD |

| o,p'-DDT | - |

| p,p'-DDT | - |

| 1-(p-chlorophenyl)-2,2,2-trichloroethanol | - |

| Endosulfan | - |

| Hexachlorocyclohexane | HCH |

| Polychlorinated biphenyls | PCBs |

| Lindane | - |

| Chlordane | - |

| Hexachlorobenzene | HCB |

| α-HCH | - |

| β-HCH | - |

| Mirex | - |

| Chloral hydrate | - |

| Chlorobenzene | - |

Comparative Ecotoxicological Studies with Related Organochlorines

Organochlorine pesticides are recognized as persistent organic pollutants (POPs) due to their long environmental half-lives, tendency to accumulate in fatty tissues, and potential for long-range transport. The primary components and metabolites of technical DDT exhibit varying degrees of toxicity and environmental fate, which influences their risk to different ecosystems.

Toxicity to Aquatic Organisms

Comparative studies consistently demonstrate that p,p'-DDT is highly toxic to aquatic life, often more so than its metabolites. The toxicity varies significantly among different species and life stages. For instance, research on the epibenthic amphipod, Hyalella azteca, revealed a clear hierarchy of toxicity among p,p' congeners. The study, which measured median effect concentrations (EC50) for biomass gain, found the relative toxicity to be DDT >> DDD > DDE ≈ DDMU. Furthermore, the o,p' isomers were found to be approximately 5 to 6.6 times less toxic than their corresponding p,p' analogs.

DDT is known to be very highly toxic to a wide range of fish species. The metabolite DDE, while generally less acutely toxic than the parent DDT, is highly persistent and implicated in chronic effects, such as eggshell thinning in birds.

Interactive Table: Comparative Acute Toxicity of DDT and Metabolites to Aquatic Invertebrates Below is a summary of median effect concentrations from a 7-day waterborne exposure study on the amphipod Hyalella azteca.

| Compound | EC50 for Biomass (µg/L) | LC50 (µg/L) | Relative Toxicity Rank (p,p' congeners) |

| p,p'-DDT | 0.14 | > 0.14 | 1 (Most Toxic) |

| p,p'-DDD | > 0.14 | 2.9 | 2 |

| p,p'-DDE | > 0.14 | 5.4 | 3 |

| o,p'-DDD | 5.8 | > 5.8 | - |

Source: Data synthesized from research on Hyalella azteca.

Bioaccumulation and Biomagnification

A defining characteristic of organochlorines is their potential for bioaccumulation and biomagnification through the food web. These lipophilic (fat-soluble) compounds accumulate in the fatty tissues of organisms. As energy flows from lower to higher trophic levels, the concentration of these chemicals increases, a process known as biomagnification.

Comparative studies on bioconcentration factors (BCF) illustrate differences in the uptake of DDT compounds from the surrounding environment. In brine shrimp (Artemia nauplii), the BCF values after a 24-hour exposure were highest for p,p'-DDT, followed by its other analogues. This indicates a greater tendency for the parent p,p'-DDT compound to be absorbed and concentrated from the water compared to its metabolites and o,p'- isomer.

Interactive Table: Comparative Bioconcentration Factors (BCF) of DDT Analogues in Brine Shrimp

| Compound | Bioconcentration Factor (BCF) |

| p,p'-DDE | 41 |

| p,p'-DDD | 54 |

| o,p'-DDT | 128 |

| p,p'-DDT | 248 |

Source: Data from a 24-hour exposure study on Artemia nauplii.

The high persistence of DDE, the primary degradation product of DDT, means it is often the most frequently detected metabolite in environmental and biological samples. In field studies, concentrations of DDT and its metabolites in organisms like earthworms and subsequently in their predators, such as robins, demonstrate this mobilization and accumulation from the soil up through the trophic levels.

Persistence and Environmental Fate

The various forms of DDT differ in their environmental stability. DDT itself can degrade into DDE and DDD under different environmental conditions (aerobic vs. anaerobic). DDE is particularly resistant to further degradation. The half-life of DDT in soil can range from 2 to 15 years, while in aquatic environments, it can be as long as 150 years. This extreme persistence ensures that these compounds remain available for uptake by organisms long after their initial application. The ratio of DDT to its metabolites (like DDE and DDD) in environmental samples can sometimes be used to infer whether the contamination is from historical use or more recent inputs.

Vii. Advanced Environmental Analytical Methodologies

Sample Preparation Techniques for Complex Environmental Matrices

Sample preparation is a critical step in the analytical workflow, aiming to isolate and concentrate the target analytes from the matrix while removing interfering substances. For Tetrachloro DDT, which is often present at trace levels (ng/L to µg/kg) in matrices like soil, sediment, water, and biota, efficient sample preparation is paramount for achieving reliable and accurate quantification.

Traditional extraction methods like Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents. Modern analytical laboratories have increasingly adopted advanced and miniaturized extraction techniques that offer higher efficiency, reduced solvent consumption, and faster sample throughput.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. nih.gov By using high pressure, the solvents can be heated above their normal boiling points, which decreases solvent viscosity and increases the solubility and diffusion rate of the target analytes, leading to rapid and efficient extraction. researchgate.net For DDT and its metabolites in aged, contaminated soil, PLE has been shown to remove an equivalent quantity of the compounds as Soxhlet extraction but in less time and with significantly less solvent. nih.gov A comparison of different extraction techniques for DDT analogues in sediments demonstrated that ASE with a hexane/acetone mixture provided recoveries greater than 86%. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample matrix, accelerating the extraction process. The targeted heating of the solvent within the matrix enhances the desorption of analytes from sample particles. Studies comparing various extraction methods for DDTs from soil have shown that MAE is more efficient than techniques like supercritical fluid extraction (SFE). nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a popular and effective technique for the multi-residue analysis of pesticides in a wide range of matrices, including soil. portico.org The procedure involves an initial extraction and partitioning step with acetonitrile and salts (e.g., magnesium sulfate, sodium chloride), followed by a dispersive solid-phase extraction (d-SPE) cleanup step. sci-hub.box Modified QuEChERS protocols have been successfully applied to the analysis of organochlorine pesticides in soil, providing good recoveries and simplifying the sample preparation process. jove.comnih.gov

Microextraction Techniques: To further reduce solvent use and pre-concentrate analytes from aqueous samples, various microextraction techniques have been developed.

Solid-Phase Microextraction (SPME): Involves the use of a fused-silica fiber coated with a stationary phase to extract analytes directly from the sample or its headspace.

Dispersive Liquid-Liquid Microextraction (DLLME): A rapid method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that facilitates the transfer of analytes into the fine droplets of the extraction solvent. nih.gov This technique has been successfully applied to the determination of DDT and its metabolites in water samples prior to HPLC analysis. researchgate.net

Microwave-Assisted Headspace Controlled-Temperature Liquid-Phase Microextraction (MA-HS-CT-LPME): This innovative technique uses microwave heating to accelerate the evaporation of analytes into a controlled-temperature headspace for subsequent microextraction, offering high sensitivity with detection limits in the ng/L range for DDT compounds in water. nih.gov

Below is a comparison of advanced extraction methods for DDT analogues.

| Extraction Method | Principle | Typical Matrix | Advantages | Disadvantages | Recovery (%) |

| Pressurized Liquid Extraction (PLE/ASE) | Uses elevated temperature and pressure to increase extraction efficiency. | Soil, Sediment | Fast, Automated, Reduced solvent use | High initial instrument cost | >86 researchgate.net |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and matrix to accelerate extraction. | Soil, Sediment | Fast, Reduced solvent use | Requires microwave-transparent vessels | >72 nih.gov |

| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup. | Soil, Food | Fast, Simple, Low cost, High throughput | Matrix effects can be significant | 70-120 sci-hub.box |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution of extraction and disperser solvents enhances analyte transfer. | Water | Very fast, High enrichment factor, Low solvent use | Limited to liquid samples | 85-120 nih.gov |

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components (e.g., lipids, pigments) that can interfere with chromatographic analysis and damage the analytical column or detector.

Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique that separates compounds based on their physical and chemical properties. For Tetrachloro DDT, C18 (octadecyl) or Florisil cartridges are commonly used. The extract is passed through the cartridge, and interfering compounds are either retained on the sorbent while the analyte passes through, or vice-versa. SPE offers good recoveries (84-91%) for DDT and its metabolites from water samples. ut.ac.irresearchgate.net

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is particularly effective for removing high-molecular-weight interferences, such as lipids and polymers, from extracts of biological and environmental samples.

Florisil Column Chromatography: Florisil, a magnesia-silica gel, is a polar adsorbent widely used for the cleanup of pesticide residues. Eluting the column with solvents of increasing polarity allows for the fractionation of the sample, separating Tetrachloro DDT from other co-extracted compounds. nih.gov For example, eluting a Florisil column with 20% methylene chloride in petroleum ether has been shown to improve the recovery of DDT residues. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of the analysis of Tetrachloro DDT, providing the necessary separation of the target analyte from its isomers, metabolites, and other environmental contaminants prior to detection.

Gas chromatography is the most common and powerful technique for the analysis of volatile and semi-volatile organochlorine pesticides like Tetrachloro DDT.

Principle: The sample extract is injected into a heated inlet, where the compounds are vaporized and carried by an inert gas (e.g., helium, nitrogen) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with various compounds, causing them to separate based on their boiling points and polarities.

Electron Capture Detector (ECD): The ECD is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens. taylorandfrancis.commeasurlabs.com This makes it exceptionally well-suited for detecting chlorinated compounds like Tetrachloro DDT at very low concentrations. thermofisher.comtheanalyticalscientist.com The detector contains a radioactive source (usually ⁶³Ni) that emits beta particles, ionizing the carrier gas and generating a steady current. When an electronegative compound like Tetrachloro DDT passes through the detector, it captures some of the electrons, causing a decrease in the current that is proportional to the amount of the compound. taylorandfrancis.com

A typical GC-ECD method for organochlorine pesticides would involve the following parameters:

| Parameter | Typical Setting |

| Column Type | TG-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness thermofisher.com |

| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1 mL/min) thermofisher.com |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100°C, ramped to 320°C thermofisher.com |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300-320 °C |

While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of Tetrachloro DDT, particularly for compounds that may be thermally labile.

Principle: In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the differential partitioning of the analytes between the two phases.

Applications: HPLC coupled with a UV detector has been used for the determination of DDT and its metabolites. researchgate.net A method using dispersive liquid-liquid microextraction (DLLME) followed by HPLC-UV analysis achieved detection limits in the range of 0.32-0.51 µg/L for DDT compounds in water. nih.gov More advanced systems couple HPLC with tandem mass spectrometry (LC-MS/MS), which provides higher selectivity and sensitivity. mdpi.com However, for nonpolar, legacy organochlorine pesticides like DDT and its analogues, GC-based methods generally offer superior performance compared to LC-MS/MS.

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers unequivocal identification and confirmation of the analytes. icho.edu.pl

Principle: After compounds elute from the chromatography column, they enter the MS ion source where they are ionized, typically by electron ionization (EI) for GC-MS. The resulting ions are then separated in a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z). The detector measures the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for the compound. The mass spectrum of DDT, for example, shows a characteristic base peak at m/z 235. libretexts.org

GC-MS and GC-MS/MS: GC-MS is widely used to confirm the identity of pesticides detected by GC-ECD. nih.govnih.gov For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. In GC-MS/MS, a specific precursor ion for Tetrachloro DDT is selected, fragmented, and then one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), significantly reduces matrix interference and improves detection limits.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly selective and sensitive technique used for a wide range of environmental contaminants. mdpi.com While GC-MS/MS is generally preferred for Tetrachloro DDT, LC-MS/MS can be a viable alternative, particularly when analyzing a broad suite of pesticides with varying polarities and thermal stabilities in a single run. nih.gov

GC-Mass Spectrometry (GC-MS) for Environmental Tracing

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of organochlorine pesticides like DDT and its derivatives due to their volatility and thermal stability. icho.edu.pl It offers high sensitivity and selectivity, making it ideal for detecting trace levels of these compounds in complex environmental matrices such as soil, water, sediment, and biota. nih.govscielo.org.za

The process involves introducing a prepared sample extract into the gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural identification) and quantitative (concentration measurement) data. researchgate.net The mass spectrum of a compound acts as a chemical fingerprint, allowing for confident identification. libretexts.org

For environmental tracing, GC-MS is used to determine the spatial distribution and concentration gradients of DDT and its metabolites, helping to identify contamination sources and affected areas. nih.gov For instance, a study in Bangladesh successfully used GC-MS to confirm the presence and map the spread of DDTs in soil and water around a former pesticide factory, revealing high concentrations in the southern and southwestern directions from the site. nih.gov

A more advanced application for environmental tracing is Compound-Specific Isotope Analysis (CSIA) , which couples a gas chromatograph to an isotope ratio mass spectrometer (GC-IRMS). This technique measures the stable isotopic ratios (e.g., ¹³C/¹²C) of contaminants. nih.gov Since manufacturing processes and degradation reactions can cause slight changes (fractionation) in these isotopic ratios, CSIA can be used to differentiate between sources of DDT contamination and to track the extent of its degradation in the environment. nih.govepa.gov

Below is a table summarizing typical GC-MS parameters used for the analysis of DDT and its metabolites, based on established methodologies like U.S. EPA Method 8081B. restek.comthermofisher.com

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) | Separates individual DDT compounds based on volatility and polarity. |

| Injector Temperature | 220-250°C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium at ~1 mL/min | Transports the vaporized sample through the column. |

| Oven Temperature Program | Initial 100-120°C, ramped to ~300°C | Controls the separation of compounds by gradually increasing their volatility. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte molecules into a reproducible pattern for identification. |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions characteristic of DDT and its metabolites. |

LC-Mass Spectrometry (LC-MS) for Metabolite Characterization

While GC-MS is the traditional method of choice, Liquid Chromatography-Mass Spectrometry (LC-MS) is emerging as a powerful tool for metabolite characterization, particularly for identifying a broader range of transformation products. DDT and its primary metabolites are nonpolar and are well-suited for GC analysis. However, more polar or thermally fragile metabolites may not be amenable to GC without derivatization. reddit.com

LC-MS separates compounds in a liquid phase before they enter the mass spectrometer. This versatility allows for the analysis of a wider range of compounds with varying polarities. biorxiv.org The development of advanced ionization sources like Atmospheric Pressure Chemical Ionization (APCI) and high-resolution mass analyzers such as Time-of-Flight (TOF) and Orbitrap has expanded the applicability of LC-MS to environmental contaminants. researchgate.netlcms.cz

For metabolite characterization, high-resolution LC-MS (LC-HRMS) is particularly valuable. It provides highly accurate mass measurements, which allow for the determination of elemental compositions for unknown metabolites. nih.govmdpi.com In recent studies, LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) has been employed in untargeted metabolomics to investigate the systemic effects of DDT exposure, revealing alterations in metabolic pathways like bile acid biosynthesis in wild rats. researchgate.net This approach allows for the discovery of novel or unexpected metabolites that would be missed by targeted GC-MS methods.

A 2006 study detailed a confirmatory method for various organochlorine pesticides, including DDT and its metabolites, in surface water using LC-APCI-MS/MS. The findings demonstrated the potential of this technique, with specific transitions identified for each compound, offering an alternative to GC-based methods. researchgate.net

| Technique | Application in DDT Analysis | Key Research Finding | Reference |

|---|---|---|---|

| LC-APCI-MS/MS | Confirmatory analysis of DDTs in surface water. | Developed a method with limits of detection ranging from 0.01 to 0.04 µg/L for various DDT compounds. | researchgate.net |

| LC-Q-TOF-MS | Untargeted metabolomics in plasma of wild rats from DDT-sprayed areas. | Identified a potential link between DDT exposure and disturbances in bile acid biosynthesis pathways. | researchgate.net |

| LC-HRMS | General metabolite profiling and identification. | Enables the identification of unknown metabolites by providing highly accurate mass data to determine elemental formulas. | nih.govmdpi.com |

Quality Assurance and Quality Control in Environmental Analysis

Key QA/QC components in the environmental analysis of DDT include:

Method Blank: A clean sample matrix (e.g., purified water or sand) that is processed and analyzed in the same manner as the field samples. It is used to identify any contamination introduced during the analytical process. meritlabs.com

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of target analytes. The LCS is used to monitor the performance and accuracy of the entire analytical method, independent of sample matrix effects. ct.govmeritlabs.com

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of an actual field sample are spiked with a known amount of target analytes. MS/MSD samples are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. meritlabs.com

Surrogates: Compounds that are chemically similar to the target analytes but not expected to be found in environmental samples. They are added to every sample, blank, and standard before extraction to monitor the efficiency of the sample preparation and analysis for each individual sample. meritlabs.com

Instrument Calibration: The instrument is calibrated with a series of standards of known concentrations to establish a calibration curve. This curve is then used to quantify the analyte concentration in the samples. The calibration must be verified at regular intervals. ct.gov

EPA Method 8081B also specifies checks for the breakdown of DDT and endrin, which can degrade in the GC inlet if it is not properly maintained. The degradation of p,p'-DDT into p,p'-DDE and p,p'-DDD must not exceed 15-20% for the system to be considered acceptable for analysis. epa.gov

| QC Sample | Purpose | Typical Frequency | Acceptance Criteria Example (Recovery %) |

|---|---|---|---|

| Method Blank | Assess laboratory contamination. | 1 per batch of 20 samples. | Below detection limit. |

| Laboratory Control Sample (LCS) | Monitor method accuracy. | 1 per batch of 20 samples. | 70-130% (analyte-specific). |

| Matrix Spike (MS) | Assess matrix effect on accuracy. | 1 per batch of 20 samples. | Varies with matrix, often 60-140%. |

| Matrix Spike Duplicate (MSD) | Assess matrix effect on precision. | 1 per batch of 20 samples. | Relative Percent Difference (RPD) < 20-30%. |

| Surrogate Spike | Monitor recovery for each sample. | Added to all samples. | Typically 60-150% (compound-specific). |

Viii. Environmental Remediation and Management Strategies

Bioremediation Technologies for Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms and plants to transform or degrade DDT into less harmful substances. These methods are often considered more sustainable and cost-effective than conventional physical or chemical treatments.

Bioaugmentation and Biostimulation Approaches

Biostimulation involves manipulating environmental conditions to enhance the activity of indigenous microorganisms capable of degrading DDT. This can be achieved by adding specific nutrients, electron donors, or electron acceptors to the contaminated matrix. Research has shown that the addition of cosubstrates like phenol (B47542), hexane, and toluene (B28343) can significantly increase microbial activity and DDT consumption. For instance, one study reported an increase in DDT consumption from 23% in a control to 67% in the presence of phenol nih.gov. Similarly, biostimulation with molasses and potassium nitrate (B79036) (KNO3) under anaerobic conditions led to a 92.5% removal of DDT in soil researchgate.net. The addition of organic matter and flooding of soil have also been identified as methods to enhance DDT degradation by stimulating microbial populations tandfonline.comtandfonline.com.

Bioaugmentation refers to the introduction of specific microorganisms or microbial consortia with known DDT-degrading capabilities into a contaminated site. This approach is particularly useful when indigenous microbial populations lack the necessary metabolic pathways or are present in insufficient numbers. Studies have demonstrated the effectiveness of introducing bacteria like Pseudomonas and fungi like Phanerochaete chrysosporium for DDT breakdown walshmedicalmedia.com. Plasmid-mediated bioaugmentation, where catabolic plasmids conferring DDT degradation are transferred to soil bacteria, has also shown promise in accelerating degradation nih.gov. For example, the transfer of the plasmid pDOD to soil bacteria like Cellulomonas accelerated DDT degradation, with optimal transfer efficiency observed at 60% soil moisture and temperatures between 25–30°C nih.gov.

Enhanced Natural Attenuation Techniques

Enhanced natural attenuation (ENA) builds upon the concept of natural attenuation by actively promoting or accelerating the degradation processes that occur naturally in the environment. This can involve stimulating indigenous microbial populations through nutrient addition (biostimulation) or introducing specific microbial strains (bioaugmentation) to increase the rate of DDT transformation and mineralization nih.gov. While natural attenuation alone is often slow due to DDT's persistence and low bioavailability, ENA strategies aim to overcome these limitations by creating more favorable conditions for microbial activity nih.gov. Factors such as soil moisture, pH, temperature, and the presence of suitable electron donors and acceptors play crucial roles in the efficacy of these techniques nih.govkarolinum.cz.

Integration of Phytoremediation with Microbial Strategies

Phytoremediation, the use of plants to remove or degrade contaminants, can be significantly enhanced when combined with microbial strategies. Plants can improve the soil environment, such as by altering rhizosphere conditions, providing nutrients, and increasing the bioavailability of pollutants, thereby supporting microbial activity researchgate.netnih.govnih.gov. Microorganisms, in turn, can aid in the degradation of DDT and its metabolites, sometimes even utilizing them as a carbon source researchgate.netmdpi.com. For instance, studies have shown that the combined application of ryegrass (Lolium perenne) with Stenotrophomonas sp. strain DXZ9 resulted in high removal rates of DDT (81%) and DDE (55%) from contaminated soil mdpi.com. Similarly, the use of tall fescue or perennial ryegrass in conjunction with Pseudomonas sp. SB demonstrated removal efficiencies of DDT residues ranging from 59.4% to 69.0% nih.gov. Biosurfactants produced by certain bacteria, like Pseudomonas sp. SB, can further increase the bioavailability of DDT, thereby enhancing its microbial degradation nih.gov.

Physico-Chemical Remediation Techniques (Environmental Context)

Physico-chemical methods offer alternative or complementary approaches to bioremediation, often characterized by faster reaction rates and applicability to a wider range of conditions, though sometimes at a higher cost.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures involving the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively degrade recalcitrant organic pollutants like DDT mdpi.comttu.eeresearchgate.net. These processes are particularly useful for breaking down DDT into less toxic or completely mineralized products (CO2, H2O, Cl-) mdpi.com. Common AOPs include Fenton and Fenton-like reactions (using iron catalysts and hydrogen peroxide), ozonation (O3), UV/H2O2, and photocatalytic oxidation mdpi.comttu.eetandfonline.com. For instance, a modified fluidized bed reactor generating hydroxyl radicals from ozone and water vapor achieved over 90% reduction in DDT residue levels in contaminated soil researchgate.net. The Fenton process, utilizing iron present in the soil to catalyze hydrogen peroxide, has also shown feasibility for soil remediation ttu.ee. The effectiveness of AOPs in pesticide dechlorination, including DDT, is attributed to the high oxidation potential of hydroxyl radicals, which can cleave C–Cl bonds and achieve high degradation efficiencies mdpi.com.

Dechlorination Technologies

Dechlorination technologies focus on removing chlorine atoms from the DDT molecule, thereby reducing its toxicity and persistence. Reductive dechlorination, often facilitated by zero-valent iron (ZVI) or bimetallic systems, is a prominent method. Zero-valent iron (ZVI), particularly in its nanoscale form (nZVI), acts as an effective reductant, donating electrons to DDT and initiating reductive dehalogenation acs.orgnih.gov. Studies have shown that nZVI can achieve significant DDT degradation in contaminated soils, with reductions of up to 45% reported in column studies acs.org. Bimetallic systems, such as magnesium/palladium (Mg0/Pd4+), have also demonstrated high efficiency in dechlorinating DDT, DDD, and DDE in soil slurry, with Mg0/Pd4+ systems capable of transforming over 99% of DDT nih.govresearchgate.net. These systems convert DDT into less chlorinated intermediates and eventually to hydrocarbon skeletons like 1,1-diphenylethane (B1196317) nih.govresearchgate.netpjoes.com. For example, the Mg0-Zn system showed high reactivity and low cost for DDT dechlorination in aqueous phases, transforming DDT with efficiencies exceeding 98% within 24 hours nih.gov. Carbonaceous adsorbents can also act as catalysts for ZVI-mediated dechlorination, facilitating the reaction even when direct contact between ZVI and DDT is limited nih.gov.

Sediment and Soil Management Approaches

Managing DDT-contaminated sites involves a range of techniques, broadly categorized into in-situ and ex-situ methods. The choice of approach depends on factors such as the extent of contamination, site characteristics, cost, and desired remediation goals.

In-situ Remediation Considerations

In-situ remediation involves treating the contaminated soil or sediment in place, minimizing disturbance and often reducing costs compared to ex-situ methods. Key in-situ strategies for DDT include:

Bioremediation: This approach leverages the metabolic capabilities of microorganisms (bacteria and fungi) to degrade DDT and its metabolites. Bioremediation can be enhanced through:

Biostimulation: Modifying environmental conditions (e.g., adding nutrients, organic matter, or electron donors) to encourage the activity of indigenous DDT-degrading microorganisms tandfonline.comtandfonline.comnih.gov. Studies have shown that adding organic matter and flooding soil can enhance DDT degradation tandfonline.com. For instance, research indicates that a combination of ryegrass and specific bacterial strains can achieve significant DDT removal rates, improving microbial activity and enzyme function in the soil mdpi.com.

Bioaugmentation: Introducing specific microbial strains or consortia known for their ability to degrade DDT into the contaminated site tandfonline.comnih.gov. Fungi, particularly ligninolytic fungi, and certain bacteria capable of chlorobiphenyl degradation are considered promising candidates tandfonline.comslu.se.

In-situ Chemical Oxidation (ISCO): This method involves introducing chemical oxidants, such as persulfate, into the subsurface to chemically break down contaminants. Persulfate, when activated (e.g., by heat or metal ions), generates reactive radicals that can degrade DDT. Research indicates that anaerobic conditions can be more efficient for persulfate-mediated DDT degradation, involving both reductive and oxidative radicals nih.govacs.org.

Phytoremediation: Utilizing plants to remove, degrade, or stabilize contaminants. Plants can enhance the rhizosphere environment, promoting microbial degradation of DDT mdpi.com.

Surfactant-Enhanced Soil Washing (In-situ): While often considered ex-situ, some flushing techniques can be applied in-situ. Surfactant-stabilized foam flushing has shown potential to enhance the removal of DDT from heterogeneous soils by improving sweep efficiency and contaminant contact atlantis-press.com.

Ex-situ Treatment Options

Ex-situ treatment requires the excavation of contaminated soil or sediment for treatment at a separate facility or a designated on-site area. This allows for more controlled conditions and potentially faster remediation.

Thermal Treatment: This physical separation process involves heating the excavated material to volatilize contaminants.

Low-Temperature Thermal Desorption (LTTD): Heats soils to 90-320°C, volatilizing water and organic contaminants, which are then treated in an off-gas system frtr.govclu-in.org. LTTD has been successfully used for DDT compounds frtr.gov.

High-Temperature Thermal Desorption (HTTD): Operates at higher temperatures (320-560°C) and is often used for more recalcitrant contaminants, sometimes in combination with other processes frtr.govclu-in.org.

Vitrification: Melts contaminated soil at very high temperatures (1,600-2,000°C), creating a stable glass-like material that immobilizes remaining contaminants clu-in.org.

Soil Washing/Solvent Extraction: This technique mixes excavated soil with an extraction solution (often water with surfactants) to dissolve or mobilize contaminants. Surfactants are crucial due to DDT's low water solubility. Combinations of surfactants have been shown to optimize removal efficiency uwaterloo.catpsgc-pwgsc.gc.caresearchgate.net. Treated soil requires further analysis, and the extraction solution must be treated and disposed of appropriately tpsgc-pwgsc.gc.ca.

Bioreactors: Excavated soil can be treated in controlled bioreactor systems, allowing for optimized conditions (temperature, pH, aeration) to enhance microbial degradation nih.govmdpi.com. This approach offers better control and management compared to in-situ bioremediation but is more expensive due to excavation and handling nih.govfao.org.

Biopiles/Windrows: Excavated soil is mixed with amendments and formed into piles or windrows to promote biodegradation by microorganisms fao.org. These methods are generally applied for petrochemicals but can be adapted for other organic contaminants.

Monitoring and Evaluation of Remediation Efficacy

Effective remediation requires rigorous monitoring and evaluation to confirm that treatment goals are met and that the site is safe for its intended future use. Key aspects include:

Chemical Analysis: Regular sampling and analysis of soil and sediment are crucial to track the concentration of DDT and its primary metabolites (e.g., DDE, DDD) over time. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed nih.gov.

Performance Metrics: Remediation efficacy is evaluated based on pre-defined cleanup standards or target concentrations. For instance, removal rates of DDT and its metabolites are calculated to assess the success of a particular treatment mdpi.comatlantis-press.com.

Long-Term Monitoring: For persistent contaminants like DDT, long-term monitoring may be necessary to ensure that concentrations remain below regulatory limits and that no significant re-mobilization or formation of toxic byproducts occurs epa.govclu-in.org.

Ix. Policy, Regulatory, and Future Research Perspectives

Scientific Basis for Persistent Organic Pollutant (POP) Listing and Regulation

DDT's classification as a Persistent Organic Pollutant (POP) is grounded in a set of scientifically established criteria that define its hazardous characteristics and environmental behavior. These criteria, central to international agreements like the Stockholm Convention, include:

Persistence: DDT is highly resistant to degradation in the environment. Its half-life in soil can range from 2 to 15 years, and in aquatic environments, it can persist for up to 150 years cdc.govnih.gov. Depending on soil type and conditions, its half-life can vary significantly, from 22 days in some tropical regions to over 672 days in extremely acidic soils, and up to 30 years in temperate regions nih.govcdc.govwikipedia.org. This persistence allows it to remain in ecosystems for extended periods, leading to long-term contamination beyondpesticides.org.

Bioaccumulation: Due to its lipophilic (fat-soluble) nature, DDT readily accumulates in the fatty tissues of living organisms cdc.govwikipedia.orgmdpi.com. This process, known as bioaccumulation, leads to increasing concentrations of DDT in organisms over time. Bioconcentration factors (BCFs) for fish can range from 600 to 100,000, and for mussels, up to 690,000 waterquality.gov.au.

Biomagnification: As DDT moves up the food chain, its concentration increases at each successive trophic level. This biomagnification means that top predators, such as marine mammals and birds of prey, can accumulate particularly high and potentially toxic levels of DDT and its metabolites mdpi.comwho.intgov.nt.caeos.org. Biomagnification factors for DDE, a major metabolite, have been reported as high as 85 between fish and herring gulls in Lake Ontario epa.gov.